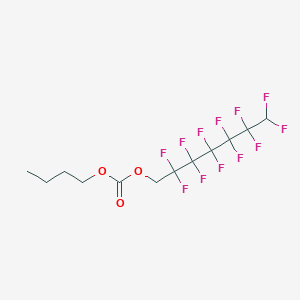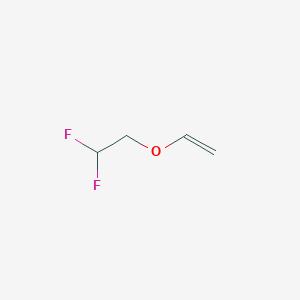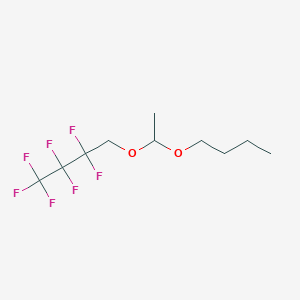
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N'-hydroxyiminoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a chloro group, two methyl groups, and a hydroxyiminoformamide moiety attached to the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-4,5-dimethylpyridazine.
Formation of Hydroxyiminoformamide: The hydroxyiminoformamide group is introduced through a reaction with hydroxylamine and formic acid under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 50-60°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and minimize impurities.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyiminoformamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Amines derived from the hydroxyiminoformamide group.
Substitution Products: Compounds with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide involves its interaction with specific molecular targets. The hydroxyiminoformamide group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-4,5-dimethylpyridazine: Lacks the hydroxyiminoformamide group.
4,5-dimethylpyridazine: Lacks both the chloro and hydroxyiminoformamide groups.
6-chloro-4-methylpyridazine: Contains only one methyl group.
Uniqueness
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide is unique due to the presence of the hydroxyiminoformamide group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H9ClN4O |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
N'-(6-chloro-4,5-dimethylpyridazin-3-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C7H9ClN4O/c1-4-5(2)7(9-3-10-13)12-11-6(4)8/h3,13H,1-2H3,(H,9,10,12) |
Clé InChI |
NDWWIOMDGCZAQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN=C1N=CNO)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)

![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)

![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)


![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)



